molecular formula C8H10FN B2960154 3-Ethyl-4-fluoroaniline CAS No. 870606-36-3

3-Ethyl-4-fluoroaniline

Cat. No.: B2960154
CAS No.: 870606-36-3
M. Wt: 139.173
InChI Key: LACCCHKDZYEEGI-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluoroaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an ethyl group at the third position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with ethylamine, followed by the reduction of the nitro group to an amine. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of ethylbenzene to produce 3-ethyl-4-nitrobenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

Scientific Research Applications

3-Ethyl-4-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

    4-Fluoroaniline: A simpler analog with only a fluorine substituent.

    3-Ethylaniline: Similar structure but lacks the fluorine atom.

    4-Ethylaniline: Ethyl group at the fourth position instead of the third.

Uniqueness: 3-Ethyl-4-fluoroaniline is unique due to the combined presence of both ethyl and fluorine substituents, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and potential biological activity, while the ethyl group influences its physical properties and interactions with other molecules .

Properties

IUPAC Name

3-ethyl-4-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACCCHKDZYEEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-ethynyl-4-fluoroaniline (220 mg, 1.62 mmol) in ethyl acetate (10 mL) was added 10% palladium on carbon (wet). The resulting mixture was subjected to an atmosphere of hydrogen for approximately 1 h. The palladium on carbon was removed by filtration through celite. The filtrate was concentrated in vacuo to provide 3-ethyl-4-fluoroaniline (154 mg, 1.11 mmol, 69% yield) as a brown oil. 1H NMR (400 MHz, CDCl3): 6.77 (dd, 1H), 6.50 (dd, 1H), 6.45-6.41 (m, 1H), 3.47 (br s, 2H), 2.57 (q, 2H), 1.19 (t, 3H); MS (EI) for C8H10FN: 140 (MH+).
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220 mg
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10 mL
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